3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

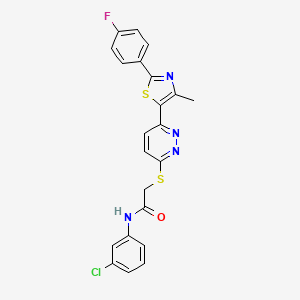

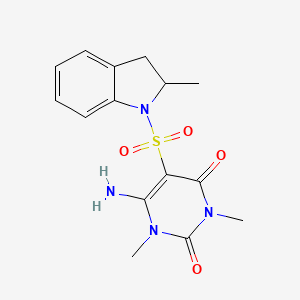

“3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole” is a complex organic compound. It is composed of a piperidinyl group, a thiophenyl group, and an oxadiazole group . The compound is part of a larger family of oxadiazoles, which are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring .Chemical Reactions Analysis

The compound, being part of the oxadiazole family, is likely to participate in a variety of chemical reactions. Oxadiazoles are known to undergo various transformations including oxidations, halogenations, and CC-bond-formations .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Studies : Compounds bearing the 1,2,4-oxadiazole moiety, specifically those linked to piperidinyl groups, have shown moderate to significant antibacterial and antifungal activities. These activities were demonstrated through various synthetic derivatives designed to probe the structure-activity relationship within this class of compounds. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria (H. Khalid et al., 2016).

Anticancer Applications

- Anticancer Agent Evaluation : Some derivatives have been evaluated as potential anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed for their anticancer potential, revealing that certain derivatives displayed strong anticancer activity against various cancer cell lines. This highlights the promise of 1,2,4-oxadiazole derivatives in oncology research (A. Rehman et al., 2018).

Biochemical Research

- Molecular Docking and Enzyme Inhibition Studies : These compounds have also been subject to molecular docking studies to assess their binding affinity to biological targets, such as enzymes involved in critical biological pathways. For instance, some derivatives were analyzed for their inhibition against butyrylcholinesterase (BChE), an enzyme of interest in neurodegenerative disease research, demonstrating the utility of these compounds in biochemical and pharmacological studies (H. Khalid et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

Compounds with similar structures have shown pharmacokinetic advantages .

Result of Action

Similar compounds have shown a broad range of biological activities .

Propriétés

IUPAC Name |

3-piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-6-14(7-3-1)11-12-10(15-13-11)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOEQNWEYPADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NOC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2843412.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2843417.png)

![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)

![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)

![N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2843423.png)

![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)

![3-Methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2843429.png)

![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)